molecular formula C15H21NO4 B8073988 Z-D-Ala(tBu)-OH

Z-D-Ala(tBu)-OH

Cat. No.: B8073988
M. Wt: 279.33 g/mol
InChI Key: ARVUWUDYYMENSJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Ala(tBu)-OH: N-[(benzyloxy)carbonyl]-D-alanine tert-butyl ester , is a derivative of the amino acid D-alanine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of the Amino Group: The amino group of D-alanine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms the N-[(benzyloxy)carbonyl]-D-alanine.

    Esterification: The carboxyl group of the protected D-alanine is then esterified by reacting it with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of Z-D-Ala(tBu)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process is similar to the laboratory synthesis but scaled up to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-D-Ala(tBu)-OH can undergo hydrolysis to remove the tert-butyl ester group, yielding N-[(benzyloxy)carbonyl]-D-alanine.

    Deprotection: The benzyloxycarbonyl (Cbz) group can be removed by hydrogenation in the presence of a palladium catalyst, yielding D-alanine.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Deprotection: Hydrogen gas and a palladium on carbon (Pd/C) catalyst are commonly used for the removal of the Cbz group.

Major Products:

    Hydrolysis: N-[(benzyloxy)carbonyl]-D-alanine.

    Deprotection: D-alanine.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Z-D-Ala(tBu)-OH is widely used in the synthesis of peptides, where it serves as a protected form of D-alanine, preventing unwanted side reactions.

Biology:

    Enzyme Studies: It is used in studies involving enzymes that interact with D-alanine, such as D-alanine racemase.

Medicine:

    Drug Development: this compound is used in the development of peptide-based drugs, where the protection of functional groups is crucial for the synthesis of complex molecules.

Industry:

    Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

Mechanism:

    Protection: The benzyloxycarbonyl (Cbz) group protects the amino group of D-alanine, preventing it from reacting during peptide synthesis.

    Esterification: The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other sites.

Molecular Targets and Pathways:

    Enzyme Interaction: Z-D-Ala(tBu)-OH can interact with enzymes that recognize D-alanine, serving as a substrate or inhibitor in biochemical studies.

Comparison with Similar Compounds

    N-[(benzyloxy)carbonyl]-L-alanine tert-butyl ester: Similar in structure but contains L-alanine instead of D-alanine.

    N-[(benzyloxy)carbonyl]-D-alanine methyl ester: Similar but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness:

    Stereochemistry: The D-alanine configuration makes Z-D-Ala(tBu)-OH unique compared to its L-alanine counterpart.

    Protective Groups: The combination of Cbz and tert-butyl ester groups provides dual protection, making it highly useful in peptide synthesis.

Properties

IUPAC Name

(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVUWUDYYMENSJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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